molecular formula C8H6Cl2O B1356970 (2,4-Dichlorophenyl)acetaldehyde CAS No. 30067-11-9

(2,4-Dichlorophenyl)acetaldehyde

Cat. No. B1356970
CAS RN: 30067-11-9
M. Wt: 189.04 g/mol
InChI Key: MMJDYUOVXFOHQH-UHFFFAOYSA-N
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Description

"(2,4-Dichlorophenyl)ac


Scientific Research Applications

1. Reactions with Grignard Reagents

(2,4-Dichlorophenyl)acetaldehyde has been studied in reactions with Grignard reagents. A study by Ishikawa, Mukaiyama, and Ikeda (1981) found that dialkyl acetals derived from α,β-unsaturated aldehydes, including 2,4-dichlorophenyl acetals, react with Grignard reagents to yield allyl ethers and unsymmetrical ethers. This reaction is facilitated by TiCl4 in THF at low temperatures (Ishikawa, Mukaiyama, & Ikeda, 1981).

2. Acetaldehyde-Mediated Carcinogenesis

Acetaldehyde, a component related to 2,4-dichlorophenyl acetaldehyde, is known for its DNA-damaging properties, including the formation of DNA adducts and mutations. Mizumoto et al. (2017) highlighted its role in carcinogenesis, particularly in squamous epithelium. The study emphasizes the importance of understanding acetaldehyde-mediated DNA damage in relation to cancer risk, especially in individuals with ALDH2 polymorphisms (Mizumoto et al., 2017).

3. Environmental and Industrial Importance

2,4-Dichlorophenyl acetaldehyde derivatives have been studied in environmental and industrial contexts. For example, Binding et al. (1998) extended the 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization method, commonly used for airborne formaldehyde, to include acetaldehyde and other carbonyl compounds. This method is crucial for quantifying these compounds in workplace and ambient air (Binding et al., 1998).

4. Synthesis of Complex Compounds

The synthesis of complex organic compounds like rose oxide and dihydro rose oxide has been facilitated by the use of 2,4-dichlorophenyl acetals. A study by Ishikawa, Ikeda, and Mukaiyama (1975) demonstrated the efficient synthesis of unsymmetrical ethers using 2,4-dichlorophenyl acetals and Grignard reagents, illustrating the compound's utility in organic synthesis (Ishikawa, Ikeda, & Mukaiyama, 1975).

5. Acetaldehyde Kinetics in Fermentation

Acetaldehyde, closely related to 2,4-dichlorophenyl acetaldehyde, plays a significant role in the fermentation process. Jackowetz, Dierschke, and Orduña (2011) analyzed its kinetics in alcoholic fermentation by Saccharomyces cerevisiae, providing insights into its role in ethanol production and the impact of various enological parameters on its production (Jackowetz, Dierschke, & Orduña, 2011).

properties

IUPAC Name

2-(2,4-dichlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJDYUOVXFOHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580270
Record name (2,4-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)acetaldehyde

CAS RN

30067-11-9
Record name (2,4-Dichlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H KUGITA, H INOUE, M IKEZAKI… - Chemical and …, 1970 - jstage.jst.go.jp
Reaction of 2-Aminothiophenol with Phenylglycidic Esters Culvenor and co—workers4> reported that reaction of 2—arninothiophenol with ethyl 3~ phenylglycidate (V: RzEt, R': H) in …
Number of citations: 41 www.jstage.jst.go.jp
釘田博至, 井上博純, 池崎宗克, 竹尾聰 - Chemical and Pharmaceutical …, 1970 - jlc.jst.go.jp
Reaction of 2-aminothiophenols and phenylglicidic esters gave 2-hydroxy-3- (2-aminophenylthio) -3-phenyl-propionic esters (VI) and 2-phenyl-3-hydroxy-2, 3-dihydro-1, 5-…
Number of citations: 2 jlc.jst.go.jp
C Su, WH Xu, RL Guo, XL Zhang, XQ Zhu… - The Journal of …, 2021 - ACS Publications
Reported herein is an intramolecular dehydrogenative coupling of two inert aryl C–H bonds for the synthesis of aporphine analogues. The process represents a novel tool for the …
Number of citations: 3 pubs.acs.org

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